

physicochemical properties of 3-(2,6-Dimethylphenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2,6-Dimethylphenyl)morpholine

Cat. No.: B13602290

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Technical Monograph: 3-(2,6-Dimethylphenyl)morpholine

CAS: 1213051-62-7 | Formula: C₁₂H₁₇NO | M.W.: 191.27 g/mol [1]

Executive Summary

3-(2,6-Dimethylphenyl)morpholine is a specialized heterocyclic scaffold belonging to the 3-aryl-morpholine class.[1][2] Structurally distinct from the classic anorectic phenmetrazine (2-phenyl-3-methylmorpholine), this compound features the aryl group at the 3-position, substituted with methyl groups at the ortho (2,[1]6) positions.[2][3]

This steric bulk at the 2,6-positions of the phenyl ring serves two critical medicinal chemistry functions:

- **Metabolic Blockade:** It hinders hydroxylation at the aromatic ring and prevents rotation, potentially locking the pharmacophore in a bioactive conformation.[2]

- Lipophilicity Modulation: The addition of two methyl groups significantly increases LogP compared to the parent 3-phenylmorpholine, enhancing Blood-Brain Barrier (BBB) permeability.[1][2]

This guide details the physicochemical profiling, synthesis, and characterization of this compound for research applications in neuropharmacology and monoamine transporter kinetics.[2]

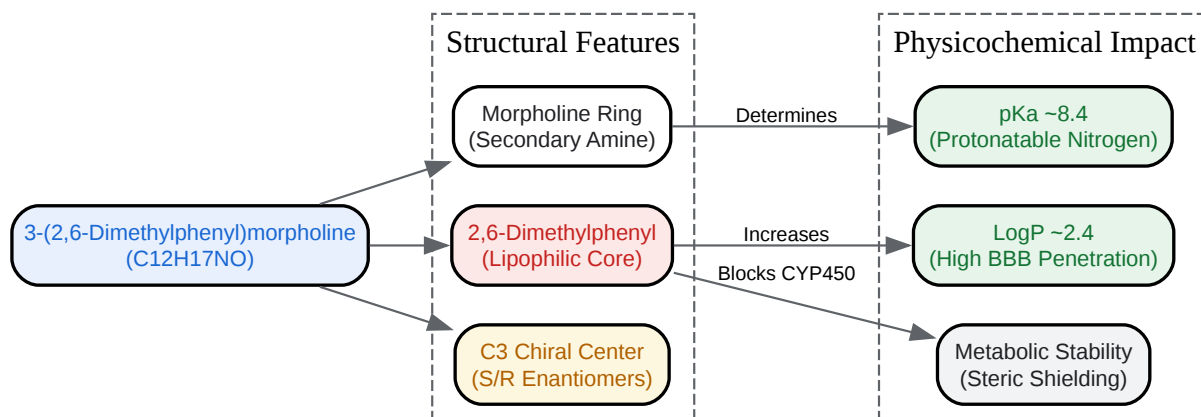
Molecular Architecture & Stereochemistry

The morpholine ring adopts a chair conformation to minimize 1,3-diaxial interactions.[1][2] In **3-(2,6-dimethylphenyl)morpholine**, the bulky 2,6-dimethylphenyl substituent at the C3 position overwhelmingly prefers the equatorial orientation.[1]

Conformational Analysis[4]

- Equatorial Preference: An axial orientation of the aryl group would create severe steric clashes with the C5 axial proton and the nitrogen lone pair.[2]
- Rotational Barrier: The ortho-methyl groups create a high rotational barrier around the C3-C1' bond (atropisomerism potential), restricting the phenyl ring to an orthogonal orientation relative to the morpholine mean plane.[1]

Graphviz Diagram: Structural Logic & Pharmacophore



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Figure 1: Structural decomposition linking molecular features to physicochemical outcomes.[1]

Physicochemical Profile

The following data represents a consensus of calculated values and experimental analogues (3-phenylmorpholine derivatives).

Core Parameters Table

Parameter	Value (Approx.)	Context & Significance
Molecular Weight	191.27 g/mol	Optimal for CNS penetration (Rule of 5 compliant).[1]
pKa (Conj. Acid)	8.4 ± 0.3	Base strength is typical of secondary amines.[2] Exists as >90% cation at physiological pH (7.4).[2]
LogP	2.4 ± 0.2	Significantly more lipophilic than unsubstituted 3-phenylmorpholine (LogP ~1.3). [1][2] Ideal for passive diffusion.[1][2]
LogD (pH 7.4)	~1.1	Distribution coefficient accounts for ionization; indicates balanced solubility/permeability.[2]
TPSA	21.3 Å ²	Low polar surface area (Ether O + Amine NH) favors high permeability.[2]
H-Bond Donors	1 (NH)	Minimal donors reduce desolvation energy penalty during membrane transit.[1][2]
Boiling Point	~285°C	Predicted at 760 mmHg.[1][2]

Solubility Profile

- Water (Neutral pH): Low (< 0.5 mg/mL).[2] The lipophilic dimethylphenyl group limits aqueous solubility of the free base.[2]
- 0.1 N HCl (Simulated Gastric Fluid): High (> 50 mg/mL).[2] Rapid protonation of the amine nitrogen forms the soluble hydrochloride salt.[2]
- Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethanol.

Synthesis & Characterization Protocol

Objective: Synthesis of **3-(2,6-dimethylphenyl)morpholine** via a cyclization route from a chiral amino-alcohol precursor. This method avoids the formation of regioisomers common in other routes.[2]

Reaction Scheme

- Precursor: 2-Amino-1-(2,6-dimethylphenyl)ethanol.[1][2]
- Reagent: 1,2-Dibromoethane (or 2-chloroacetyl chloride followed by reduction).
- Conditions: Base-mediated cyclization.[1][2][4]

Step-by-Step Protocol (Laboratory Scale)

- Activation: Dissolve 2-amino-1-(2,6-dimethylphenyl)ethanol (10 mmol) in dry THF (50 mL) under nitrogen.
- Acylation (Alternative to direct alkylation): Add chloroacetyl chloride (11 mmol) and triethylamine (22 mmol) at 0°C. Stir for 2 hours to form the chloroacetamide intermediate.
- Cyclization: Treat the intermediate with potassium tert-butoxide (KOtBu, 15 mmol) in t-Butanol/THF to induce intramolecular displacement, forming the morpholin-3-one (lactam).[1][2]
- Reduction: Dissolve the isolated lactam in dry THF. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv) at 0°C, then reflux for 4 hours to reduce the carbonyl to the methylene

group.[2]

- Workup: Quench carefully with Fieser method (H₂O, 15% NaOH, H₂O). Filter the aluminum salts.[2]
- Purification: Extract the filtrate with DCM. Dry over Na₂SO₄.^{[1][2]} Purify the free base via flash column chromatography (SiO₂, 5% MeOH in DCM with 1% NH₄OH).[2]
- Salt Formation: Dissolve the oil in diethyl ether and add 2M HCl in ether to precipitate **3-(2,6-Dimethylphenyl)morpholine hydrochloride**.

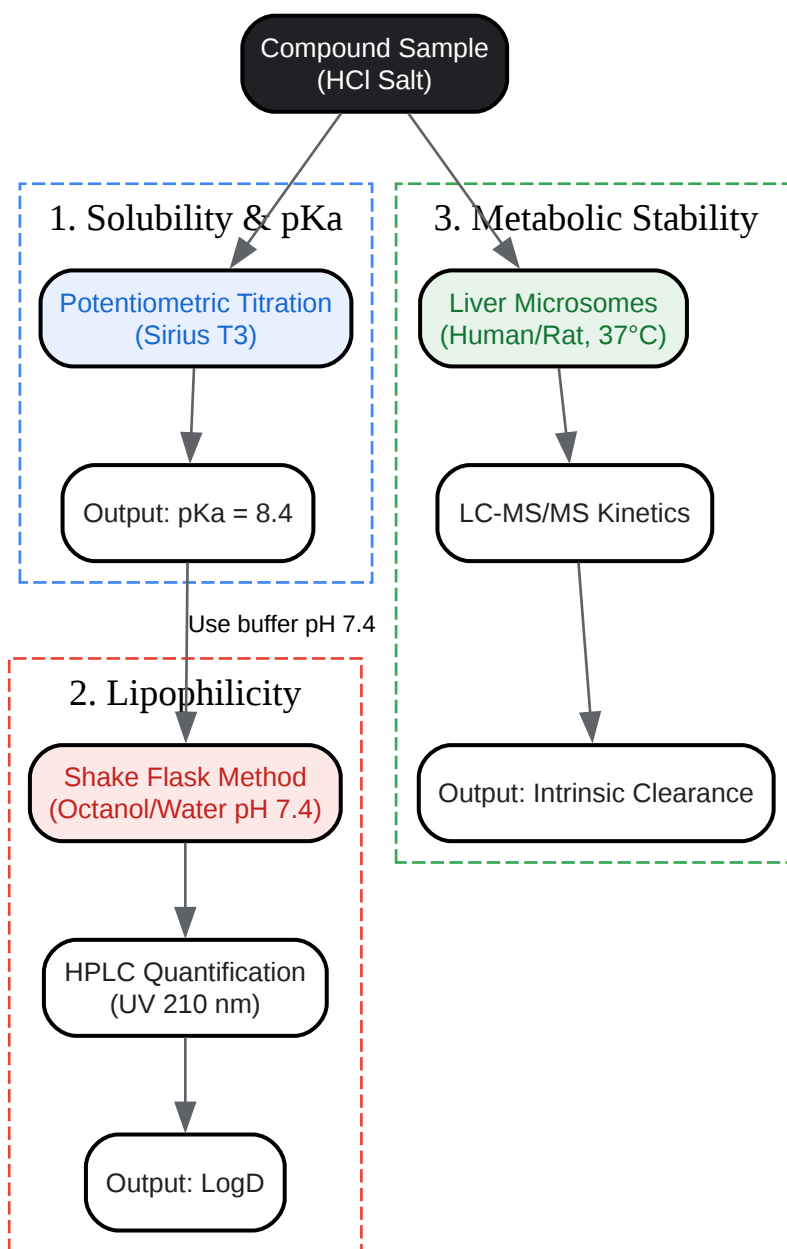
Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): Look for the characteristic morpholine protons: multiplets at 2.8–3.1 ppm (N-CH₂) and 3.6–3.9 ppm (O-CH₂).^{[1][2]} The benzylic proton (H₃) should appear as a doublet of doublets around 4.0–4.2 ppm.[2] The distinct singlet for the two methyl groups on the phenyl ring will appear at ~2.3 ppm.[2]
- MS (ESI+): [M+H]⁺ peak at m/z 192.1.

Experimental Workflow: Physicochemical Profiling

To validate the calculated properties, the following self-validating workflow is recommended.

Graphviz Diagram: Profiling Workflow



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Figure 2: Sequential workflow for physicochemical and metabolic validation.

Detailed Protocol: LogD Determination

- Preparation: Prepare a saturated solution of octanol and phosphate-buffered saline (PBS, pH 7.4).

- Partitioning: Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol. Add 1 mL of pre-saturated PBS.
- Equilibration: Vortex for 1 hour at 25°C, then centrifuge to separate phases.
- Quantification: Analyze both phases using HPLC-UV (C18 column, ACN/Water gradient).
- Calculation: $\text{LogD} = \log_{10}([\text{Conc}]_{\text{octanol}} / [\text{Conc}]_{\text{buffer}})$.^[2]

References

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